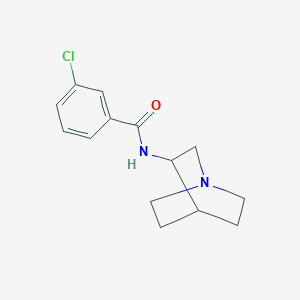
(4-Methylpiperazin-1-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Diese Verbindung wurde ursprünglich von Teva Pharmaceutical Industries Ltd. entwickelt. und ist bekannt für ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Infektionen mit dem humanen Immundefizienzvirus (HIV) .
Vorbereitungsmethoden
Die Synthese von IVX-E-59 beinhaltet die Derivatisierung von 3'-Azido-3'-Desoxythymidin an seiner 5'-O-Position. Die Herstellungsverfahren lassen sich in zwei wichtige Klassen von Verbindungen einteilen:
5'-O-Carbonsäureester: Diese leiten sich von cyclischen 5'-O-Carbonsäuren wie steroidalen 17b-Carbonsäuren, 1-Adamantancarbonsäure, Bicyclamcarbonsäurederivaten, O-Acetylsalicylsäure und Kohlenhydratderivaten ab.
Maskierte Phosphate: Dazu gehören Phosphodiester, Phosphotriester, Phosphoramidatderivate und Dinukleosidphosphatderivate.
Analyse Chemischer Reaktionen
IVX-E-59 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Azidogruppe in eine Aminogruppe umwandeln.
Substitution: Die Azidogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate der ursprünglichen Verbindung mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
IVX-E-59 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Es dient als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Heterodimeren.
Wirkmechanismus
IVX-E-59 übt seine Wirkung aus, indem es das Reverse-Transkriptase-Enzym hemmt, das für die Replikation von HIV unerlässlich ist. Die Verbindung wird durch zelluläre Enzyme in ihre aktive Form umgewandelt, die dann das Reverse-Transkriptase-Enzym hemmt und so die Synthese von viraler DNA verhindert . Dieser Mechanismus stört den Replikationszyklus von HIV und reduziert so die Viruslast bei infizierten Personen .
Wirkmechanismus
IVX-E-59 exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound is converted to its active form by cellular enzymes, which then inhibits the reverse transcriptase enzyme, preventing the synthesis of viral DNA . This mechanism disrupts the replication cycle of HIV, thereby reducing the viral load in infected individuals .
Vergleich Mit ähnlichen Verbindungen
IVX-E-59 ist aufgrund seiner Heterodimerstruktur, die Zidovudin und Didanosin kombiniert, einzigartig. Ähnliche Verbindungen umfassen:
Zidovudin (AZT): Ein Reverse-Transkriptase-Inhibitor, der bei der HIV-Behandlung eingesetzt wird.
Didanosin (ddI): Ein weiterer Reverse-Transkriptase-Inhibitor, der bei der HIV-Behandlung eingesetzt wird.
Im Vergleich zu diesen Verbindungen bietet IVX-E-59 eine kombinierte therapeutische Wirkung, die seine Wirksamkeit bei der Hemmung der HIV-Replikation möglicherweise verstärkt .
Eigenschaften
CAS-Nummer |
116833-32-0 |
|---|---|
Molekularformel |
C6H13N3 |
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
(4-methylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C6H13N3/c1-8-2-4-9(6-7)5-3-8/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
KSEJXVVKPWJDOM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C=N |
Kanonische SMILES |
CN1CCN(CC1)C=N |
Synonyme |
Piperazine, 1-(iminomethyl)-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




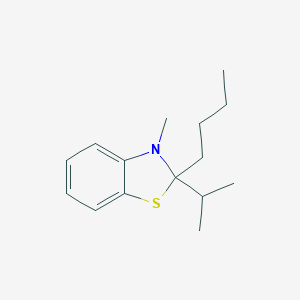


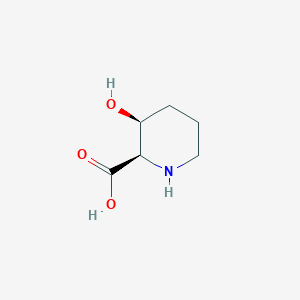
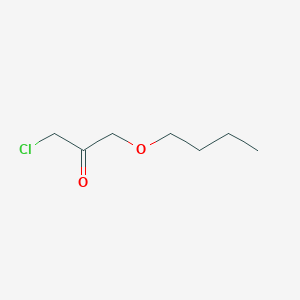
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
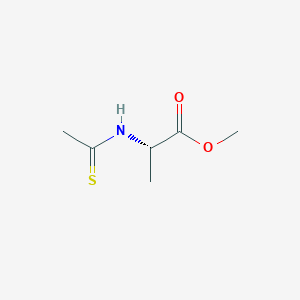


![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)

